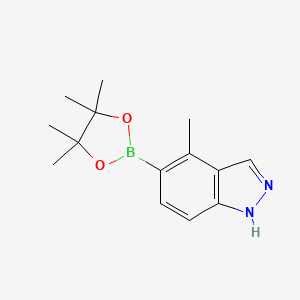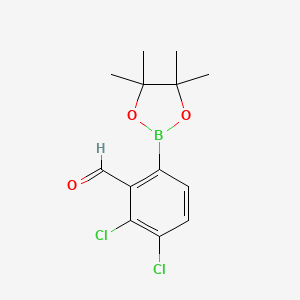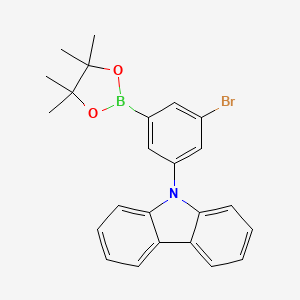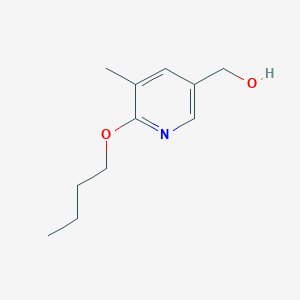
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole derivatives, such as “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, are compounds that are majorly used as intermediates in electronic devices . Their molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular structure of carbazole derivatives includes benzene rings, boronic acid pinacol ester, and carbazole rings . The empirical formula for a similar compound, “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, is C24H24BNO2 .Chemical Reactions Analysis
Carbazole derivatives are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications .Physical And Chemical Properties Analysis
The physical properties of a similar compound, “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, include a solid form and a melting point of 165-173 °C .科学的研究の応用
3-C9CPBA has been used in a number of scientific research applications, including drug discovery, biochemistry, and physiology. It has been used as a substrate for the study of enzymes, such as cytochrome P450, and has been used in the synthesis of a variety of organic compounds. It has also been used to study the structure-activity relationships of drugs and to develop new drugs.
作用機序
Target of Action
Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It’s known that boronic acid pinacol esters like this compound can act as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . They can also be used in the formation of organic light emitting diodes (OLEDs) .
Biochemical Pathways
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may influence pathways related to light emission and electron transfer .
Result of Action
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may contribute to the generation of light and the transfer of electrons .
実験室実験の利点と制限
The use of 3-C9CPBA in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 3-C9CPBA is a relatively new compound, and there is limited data available on its safety and toxicity.
将来の方向性
The use of 3-C9CPBA in scientific research offers a number of potential future directions. For example, further research could be conducted to better understand its mechanism of action, its biochemical and physiological effects, and its safety and toxicity. Additionally, further research could be conducted to develop new drugs based on its structure-activity relationships. Finally, 3-C9CPBA could be used in the synthesis of a variety of organic compounds and to study the structure-activity relationships of existing drugs.
合成法
3-C9CPBA is synthesized through a two-step process. The first step involves the reaction of 9-chloro-9H-carbazole with 5-chlorophenylboronic acid pinacol ester in the presence of a base, such as potassium carbonate. The second step involves the reaction of the intermediate with a base, such as potassium carbonate, to form 3-C9CPBA. The reaction is typically carried out in a solvent, such as methanol or ethanol.
Safety and Hazards
特性
IUPAC Name |
9-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BClNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPALTNYUIKSESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

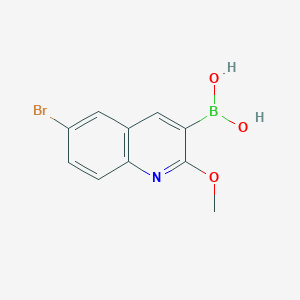

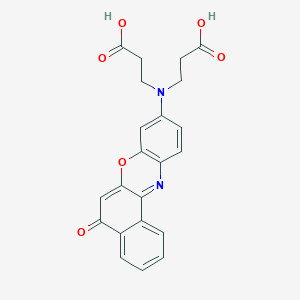
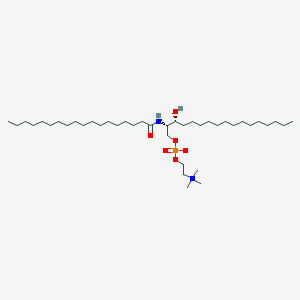
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)


